4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate

NF-κB inhibition IKK targeting cancer signaling

4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate (code name EF-24 acetate; NSC 716993; CAS 342808-41-7) is the acetate salt of the synthetic monoketone curcumin analog EF24. The compound belongs to the 3,5-bis(benzylidene)-4-piperidone class and was designed to overcome the well-documented oral absorption limitations of the natural lead curcumin.

Molecular Formula C21H19F2NO3
Molecular Weight 371.4 g/mol
CAS No. 342808-41-7
Cat. No. B12572038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate
CAS342808-41-7
Molecular FormulaC21H19F2NO3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1
InChIInChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4)
InChIKeyUWAXBUJMNNKCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EF24 Acetate (CAS 342808-41-7) – A Quantifiably Differentiated Monoketone Curcuminoid for Oncology Research


4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate (code name EF-24 acetate; NSC 716993; CAS 342808-41-7) is the acetate salt of the synthetic monoketone curcumin analog EF24. The compound belongs to the 3,5-bis(benzylidene)-4-piperidone class and was designed to overcome the well-documented oral absorption limitations of the natural lead curcumin. It possesses a simple mono-carbonyl scaffold that retains the Michael acceptor functionality critical for anti-proliferative activity while eliminating the metabolically labile β-diketone moiety [1]. EF24 acetate has demonstrated broad-spectrum activity in the NCI 60-cell-line anticancer screen and exhibits potent anti-angiogenic activity in the HUVEC migration assay [2].

Why EF24 Acetate Cannot Be Interchanged with Curcumin or Other Curcumin Analogs Without Quantitative Validation


Curcumin suffers from negligible oral bioavailability (<1–5% in rodents) and modest potency that severely limit its utility in preclinical and clinical cancer models [1]. EF24 acetate was explicitly designed to address these deficiencies: the acetate salt form improves aqueous solubility, the mono-carbonyl core eliminates the rapid β-diketone degradation that plagues curcumin, and the ortho-fluorobenzylidene substituents confer both enhanced potency and selectivity for key cancer-relevant targets such as NF-κB and IKK [2]. Consequently, substituting EF24 acetate with curcumin or with non-fluorinated 3,5-bis(benzylidene)-4-piperidones in experimental protocols will produce quantitatively different outcomes in cell viability assays, NF-κB inhibition experiments, tumor xenograft models, and bioavailability measurements [3]. The evidence dossier in Section 3 provides the precise, comparator-driven data that support this claim.

Quantitative Differentiation Evidence: EF24 Acetate (CAS 342808-41-7) Versus Comparators


NF-κB Nuclear Translocation Inhibition: EF24 Acetate Is 10‑Fold More Potent Than Curcumin

In a direct head-to-head comparison, EF24 acetate blocked TNF-α-induced nuclear translocation of NF-κB with an IC50 of 1.3 μM, whereas curcumin required a 10‑fold higher concentration (IC50 = 13 μM) to achieve the same effect [1]. Both compounds were evaluated in the same cell-based assay, establishing a clear quantitative superiority of EF24 acetate for NF-κB pathway suppression.

NF-κB inhibition IKK targeting cancer signaling

Cancer Cell Cytotoxicity: EF24 Acetate Displays 10‑20‑Fold Lower IC50 Values Than Curcumin Across Multiple Tumor Cell Lines

Dose‑response studies across a panel of non‑small‑cell lung cancer, breast, ovarian, and cervical cancer cell lines revealed that EF24 acetate exhibits IC50 values in the range of 0.7–1.3 μM, whereas curcumin achieves comparable cytotoxicity only at 10‑ to 20‑fold higher concentrations [1]. This potency advantage is consistently observed across cell lines with diverse genetic backgrounds, indicating a robust and generalizable differential.

antiproliferative activity IC50 cancer cell lines

Oral Bioavailability: EF24 Acetate Achieves 60% Oral Bioavailability in Mice Versus <5% for Curcumin

Following oral administration of a 10 mg/kg dose in mice, EF24 acetate (NSC 716993) exhibited an absolute oral bioavailability of 60%, which is in stark contrast to the <1–5% oral bioavailability reported for curcumin under similar conditions [1][2]. The acetate salt form contributes to improved aqueous solubility and absorption, while the removal of the β‑diketone moiety eliminates a major site of rapid Phase I/II metabolism that limits curcumin exposure [3].

pharmacokinetics oral bioavailability drug delivery

Senolytic Activity: EF24 Acetate Is the Most Potent Senolytic Among Curcumin Analogs with 2.9‑Fold Selectivity Over Non‑Senescent Cells

In a comparative screen of curcumin analogs against WI‑38 fibroblast senescence models, EF24 acetate yielded an EC50 of 1.62 μM against ionizing‑radiation‑induced senescent cells (IR‑SCs), with a selectivity ratio of 2.90 (EC50 non‑senescent / EC50 senescent). In contrast, other curcumin analogs such as HO‑3867 (EC50 3.85 μM, selectivity 2.16), 2‑HBA (EC50 3.85 μM, selectivity 2.47), and dimethoxycurcumin (DIMC; EC50 15.18 μM, selectivity 1.56) were both less potent and less selective [1]. EF24 acetate also maintained its senolytic advantage across multiple cell types, including IMR‑90 fibroblasts and HRECs [2].

senolytic agent senescence aging research

Antiangiogenic Activity: EF24 Acetate Potently Suppresses HUVEC Migration While Displaying a Distinct Proteasome‑Inhibition Profile Versus Curcumin

EF24 acetate exhibited potent anti‑angiogenic activity in the HUVEC cell migration assay, consistent with its broad NCI‑screen antitumor profile [1]. Importantly, while curcumin is a documented proteasome inhibitor, EF24 acetate is approximately 20‑fold less active than curcumin in inhibiting the 26S proteasome peptidase activity [2]. This differential indicates that the anti‑cancer and anti‑angiogenic effects of EF24 acetate are mediated primarily through NF‑κB/IKK pathway suppression rather than through global proteasome inhibition, potentially resulting in a more favorable selectivity window for tumor cells over normal cells.

antiangiogenesis HUVEC migration proteasome inhibition selectivity

Optimized Application Scenarios for EF24 Acetate (CAS 342808-41-7) Based on Quantitative Evidence


In Vivo Oncology Studies Requiring Oral Dosing

With an oral bioavailability of 60% in mice, EF24 acetate enables oral gavage dosing regimens that achieve pharmacologically relevant plasma concentrations without the need for intravenous or intraperitoneal administration [1]. This is a critical advantage for chronic dosing models, including tumor xenograft and metastasis models, where repeated oral dosing is preferred. Researchers transitioning from curcumin—which typically requires parenteral administration due to <5% oral absorption—will find that EF24 acetate substantially simplifies in vivo protocols while delivering higher systemic exposure [2].

NF-κB Pathway Mechanistic Studies

EF24 acetate inhibits NF-κB nuclear translocation with an IC50 of 1.3 μM, a 10‑fold improvement over curcumin (IC50 13 μM) [1]. This potency makes EF24 acetate the tool compound of choice for dissecting NF-κB‑dependent transcriptional programs in cancer and inflammation models. At working concentrations that avoid solvent toxicity, EF24 acetate achieves complete NF-κB blockade, whereas curcumin requires near‑solubility‑limiting levels that may confound experimental interpretation [2].

Senolytic Drug Discovery Programs

EF24 acetate is the most potent and selective senolytic among structurally characterized curcumin analogs, with an EC50 of 1.62 μM against senescent WI‑38 fibroblasts and a 2.9‑fold selectivity window over non‑senescent cells [1]. Its superiority over HO‑3867, 2‑HBA, and DIMC (EC50 values 3.85–15.18 μM, lower selectivity) makes it the logical lead compound for medicinal chemistry optimization campaigns aimed at developing second‑generation senolytics [2]. Procurement of EF24 acetate as a starting scaffold reduces the time and resource burden required to identify an active starting point.

Angiogenesis‑Focused Cancer Target Validation

EF24 acetate potently suppresses HUVEC cell migration, a hallmark of anti‑angiogenic activity [1]. Combined with its 20‑fold lower proteasome inhibitory activity compared to curcumin [2], EF24 acetate provides a cleaner pharmacological profile for studies aimed at validating anti‑angiogenic targets without the confounding cytotoxicity that arises from global proteasome inhibition. This is particularly important for target‑validation experiments where mechanistic specificity is paramount.

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